

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylcyclopentanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenylcyclopentanamine

Cat. No.: B103166

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For Researchers, Scientists, and Drug Development Professionals

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Foreword

In the landscape of pharmaceutical research and synthetic chemistry, a profound understanding of the physicochemical properties of a molecule is the bedrock upon which its potential applications are built. This guide provides a comprehensive technical overview of **1-Phenylcyclopentanamine**, a primary amine with a unique structural motif. By delving into its core characteristics, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its effective utilization in experimental design and synthesis. This document eschews a rigid template, instead opting for a logical and intuitive flow of information that mirrors the scientific inquiry process, from basic identification to detailed analytical characterization.

Chemical Identity and Molecular Structure

1-Phenylcyclopentanamine is a cyclic aliphatic amine featuring a phenyl group and an amino group attached to the same carbon atom of a cyclopentane ring. This arrangement classifies it as a tertiary carbon amine.

- IUPAC Name: 1-phenylcyclopentan-1-amine

- Synonyms: (1-phenyl-cyclopentyl)-amine, 1-Phenylcyclopentylamine
- CAS Number: 17380-74-4[1]
- Molecular Formula: C₁₁H₁₅N[1]
- Molecular Weight: 161.25 g/mol

The structural formula of **1-Phenylcyclopentanamine** is presented below:

Molecular Representation:

Caption: 2D representation of **1-Phenylcyclopentanamine** structure.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of **1-Phenylcyclopentanamine** is provided in the table below. These parameters are fundamental to predicting the compound's behavior in various chemical and biological systems.

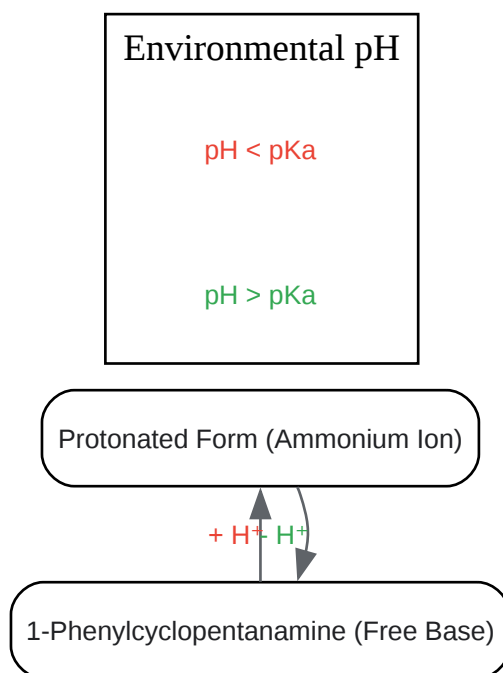
Property	Value	Source(s)
Molecular Weight	161.25 g/mol	Calculated
Boiling Point	253 °C	[1]
Density	1.014 g/mL	[1]
Melting Point	Not Applicable (liquid at STP)	[1]
Predicted pKa	9.63 ± 0.20	
Appearance	Not specified, likely a liquid	Inferred from melting point data
Solubility	Soluble in organic solvents. The hydrochloride salt is soluble in water, DMSO, and methanol.	

Ionization and Basicity: The Significance of pKa

The basicity of the primary amine group is a defining characteristic of **1-Phenylcyclopentanamine**, governing its ionization state in aqueous solutions. The predicted pKa of 9.63 indicates that it is a moderately strong base, comparable to other aliphatic amines.

Acid-Base Equilibrium

At a pH below its pKa, the amine group will be predominantly protonated, forming the corresponding ammonium cation. Conversely, at a pH above the pKa, the neutral, free base form will be the major species. This equilibrium is crucial in understanding the compound's solubility, lipophilicity, and potential for interaction with biological targets.



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Caption: Acid-base equilibrium of **1-Phenylcyclopentanamine**.

Experimental Determination of pKa: A Protocol

The pKa of **1-Phenylcyclopentanamine** can be accurately determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the amine as a strong acid is added.

Protocol: Potentiometric Titration for pKa Determination

- **Preparation of the Analyte Solution:** Accurately weigh approximately 10-20 mg of **1-Phenylcyclopentanamine** and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this can slightly alter the apparent pKa.
- **Titration Setup:** Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode and a temperature probe into the solution.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments (e.g., 0.1 mL).
- **Data Collection:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve. More precise values can be obtained by calculating the first or second derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and identification of **1-Phenylcyclopentanamine**. While publicly available, high-resolution spectra for this specific compound are not readily found, this section outlines the expected spectral features based on its structure and provides a framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentane ring, and the amine protons.

- **Aromatic Protons:** Signals for the phenyl group protons would typically appear in the downfield region, approximately between δ 7.2 and 7.6 ppm. The multiplicity of these signals will depend on the substitution pattern.

- **Cyclopentane Protons:** The methylene protons of the cyclopentane ring would give rise to complex multiplets in the aliphatic region, likely between δ 1.5 and 2.5 ppm.
- **Amine Protons:** The two protons of the primary amine group ($-\text{NH}_2$) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum will provide information on the carbon skeleton.

- **Aromatic Carbons:** The six carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 150 ppm.
- **Aliphatic Carbons:** The carbons of the cyclopentane ring will appear in the upfield region. The quaternary carbon attached to the phenyl and amino groups will be distinct from the other methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

- **N-H Stretching:** Primary amines typically show two characteristic stretching vibrations in the region of $3300\text{--}3500\text{ cm}^{-1}$.
- **C-N Stretching:** A C-N stretching band is expected in the range of $1020\text{--}1250\text{ cm}^{-1}$.
- **Aromatic C-H Stretching:** Bands for the aromatic C-H stretching will be observed just above 3000 cm^{-1} .
- **Aliphatic C-H Stretching:** Aliphatic C-H stretching vibrations will appear just below 3000 cm^{-1} .
- **C=C Stretching:** Aromatic ring C=C stretching bands will be present in the $1450\text{--}1600\text{ cm}^{-1}$ region.

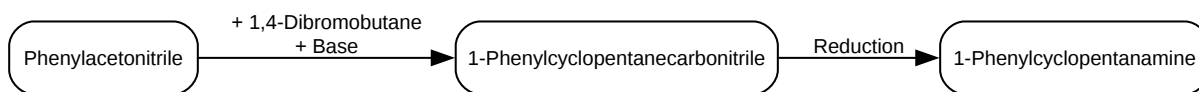
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak:** The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at $m/z = 161$, corresponding to the molecular weight of **1-Phenylcyclopentanamine**.
- **Fragmentation Pattern:** Common fragmentation pathways for similar compounds involve the loss of the amino group or cleavage of the cyclopentane ring.

Synthesis

A common synthetic route to **1-Phenylcyclopentanamine** involves the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base to form 1-phenylcyclopentanecarbonitrile. Subsequent hydrolysis of the nitrile yields 1-phenylcyclopentanecarboxylic acid, which can then be converted to the amine via methods such as the Curtius or Hofmann rearrangement. A reference to a synthesis can be found in Organic Syntheses.[1]



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Caption: A simplified synthetic pathway to **1-Phenylcyclopentanamine**.

Safety and Handling

The hydrochloride salt of **1-Phenylcyclopentanamine** is classified as causing serious eye damage.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of **1-Phenylcyclopentanamine**. From its fundamental chemical identity to its ionization behavior and expected spectroscopic signatures, the information presented herein serves as a valuable resource for scientists and researchers. A thorough understanding of

these properties is paramount for the successful design of synthetic routes, the interpretation of experimental results, and the exploration of this compound's potential in various scientific endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylcyclopentanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103166#physicochemical-properties-of-1-phenylcyclopentanamine]

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